molecular formula C27H28O6 B13822746 Methyl tri-O-benzyl-alpha-D-arabinofuranoside

Methyl tri-O-benzyl-alpha-D-arabinofuranoside

Cat. No.: B13822746
M. Wt: 448.5 g/mol
InChI Key: WRLRVOXTRBDJKZ-QUUPDEESSA-N
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Description

Methyl tri-O-benzyl-alpha-D-arabinofuranoside is a chemical compound extensively utilized in carbohydrate chemistry research. It features an arabinofuranoside backbone, with three hydroxyl groups substituted with benzyl moieties and one hydroxyl group methylated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl tri-O-benzyl-alpha-D-arabinofuranoside typically involves the protection of hydroxyl groups on the arabinofuranoside backbone using benzyl groups. This is followed by methylation of one of the hydroxyl groups. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same protection and methylation steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl tri-O-benzyl-alpha-D-arabinofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl tri-O-benzyl-alpha-D-arabinofuranoside is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex carbohydrate molecules.

    Biology: In the study of carbohydrate-protein interactions and glycosylation processes.

    Medicine: As a precursor in the synthesis of glycosylated drugs and bioactive molecules.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl tri-O-benzyl-alpha-D-arabinofuranoside involves its role as a protected sugar derivative. The benzyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions. The methyl group provides additional stability and can be selectively removed under specific conditions. The compound interacts with various molecular targets and pathways depending on its application, such as enzymes involved in glycosylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl tri-O-benzyl-alpha-D-arabinofuranoside is unique due to its specific substitution pattern and configuration, which provide distinct chemical properties and reactivity. The benzyl groups offer protection while being easily removable, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C27H28O6

Molecular Weight

448.5 g/mol

IUPAC Name

[(2R,3R,4S,5S)-5-methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C27H28O6/c1-29-27-25(31-18-21-13-7-3-8-14-21)24(30-17-20-11-5-2-6-12-20)23(33-27)19-32-26(28)22-15-9-4-10-16-22/h2-16,23-25,27H,17-19H2,1H3/t23-,24-,25+,27+/m1/s1

InChI Key

WRLRVOXTRBDJKZ-QUUPDEESSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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